![molecular formula C34H58O28 B12636289 5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636289.png)
5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol” is a highly complex carbohydrate. It consists of multiple sugar units linked together, forming a polysaccharide. Such compounds are often found in nature and play crucial roles in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex carbohydrates typically involves multiple steps of glycosylation reactions. Each glycosylation step adds a sugar unit to the growing polysaccharide chain. Protecting groups are often used to ensure that the glycosylation occurs at the desired position. The reaction conditions usually involve the use of catalysts like Lewis acids or bases to facilitate the glycosylation.
Industrial Production Methods
Industrial production of complex carbohydrates often involves enzymatic synthesis. Enzymes like glycosyltransferases are used to catalyze the addition of sugar units to the polysaccharide chain. This method is more efficient and environmentally friendly compared to chemical synthesis.
化学反応の分析
Types of Reactions
Complex carbohydrates can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents like acetic anhydride for acetylation.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation of the hydroxyl groups can lead to the formation of aldonic acids, while reduction can yield sugar alcohols.
科学的研究の応用
Complex carbohydrates have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Play crucial roles in cell-cell communication and signaling.
Medicine: Used in drug delivery systems and as therapeutic agents.
Industry: Used in the production of biofuels and biodegradable materials.
作用機序
The mechanism of action of complex carbohydrates often involves their interaction with specific receptors or enzymes. For example, they can bind to lectins on the cell surface, mediating cell-cell interactions. They can also be substrates for enzymes like glycosidases, which break down the polysaccharide into simpler sugars.
類似化合物との比較
Similar Compounds
Cellulose: A polysaccharide consisting of glucose units linked by β-1,4-glycosidic bonds.
Starch: A polysaccharide consisting of glucose units linked by α-1,4 and α-1,6-glycosidic bonds.
Chitin: A polysaccharide consisting of N-acetylglucosamine units linked by β-1,4-glycosidic bonds.
Uniqueness
The uniqueness of the compound lies in its specific structure and the types of sugar units it contains. This structure determines its specific biological functions and applications.
特性
分子式 |
C34H58O28 |
|---|---|
分子量 |
914.8 g/mol |
IUPAC名 |
5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C34H58O28/c1-7-26(17(42)20(45)29(51)54-7)60-31-22(47)14(39)11(5-53-31)58-30-21(46)15(40)12(6-52-30)59-32-24(49)18(43)27(9(3-36)56-32)62-34-25(50)19(44)28(10(4-37)57-34)61-33-23(48)16(41)13(38)8(2-35)55-33/h7-51H,2-6H2,1H3 |
InChIキー |
HYAMXFWDYDSMAE-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(CO2)OC3C(C(C(CO3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


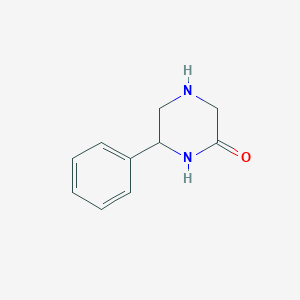

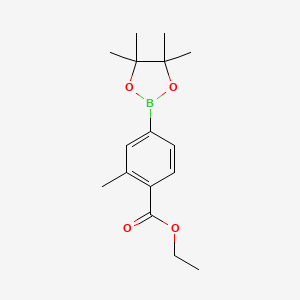
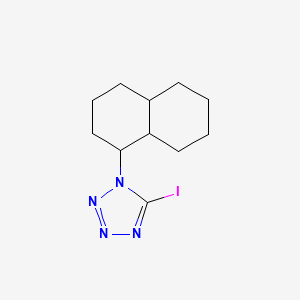
![N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide](/img/structure/B12636244.png)

![8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-](/img/structure/B12636261.png)
![({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12636262.png)
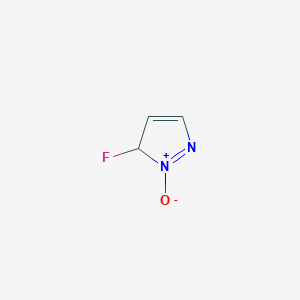
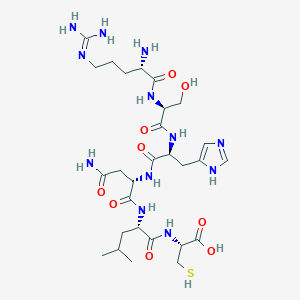
![1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12636274.png)
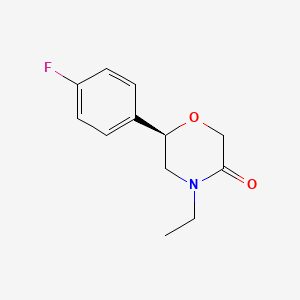
![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)

